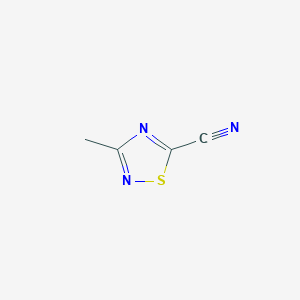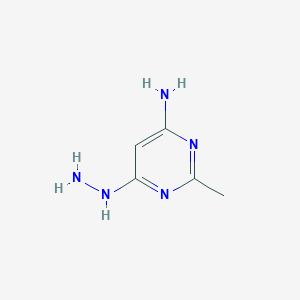
3-Methyl-1,2,4-thiadiazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,2,4-thiadiazole-5-carbonitrile is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with acetonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,2,4-thiadiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The thiadiazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
3-Methyl-1,2,4-thiadiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: It has been investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 3-Methyl-1,2,4-thiadiazole-5-carbonitrile varies depending on its application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors, leading to the inhibition of specific biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: This compound is structurally similar but contains a carbohydrazide group instead of a nitrile group.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: This compound has a carboxylic acid group at the 5-position instead of a nitrile group.
Uniqueness
3-Methyl-1,2,4-thiadiazole-5-carbonitrile is unique due to its specific functional groups and the resulting chemical properties. The presence of the nitrile group provides distinct reactivity compared to other thiadiazole derivatives, allowing for the formation of a wide range of derivatives through various chemical reactions .
Propriétés
Formule moléculaire |
C4H3N3S |
|---|---|
Poids moléculaire |
125.15 g/mol |
Nom IUPAC |
3-methyl-1,2,4-thiadiazole-5-carbonitrile |
InChI |
InChI=1S/C4H3N3S/c1-3-6-4(2-5)8-7-3/h1H3 |
Clé InChI |
ZQOFTBZFHUPVOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13093768.png)
![1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13093776.png)

![5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13093781.png)

![Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate](/img/structure/B13093809.png)

![(2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol; trifluoromethanesulfonic acid](/img/structure/B13093813.png)


![Methyl 3-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate](/img/structure/B13093817.png)


